molecular formula C10H12ClN3O3 B3047068 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride CAS No. 134749-43-2

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

Cat. No.: B3047068
CAS No.: 134749-43-2
M. Wt: 257.67 g/mol
InChI Key: DRRJLUGFNPKNAP-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is a chemical compound with significant importance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride typically involves the reaction of 4-amino-6,7-dimethoxyquinazoline with hydrochloric acid. The process begins with the preparation of 4-amino-6,7-dimethoxyquinazoline, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The final step involves the formation of the monohydrochloride salt by treating the base compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride involves its interaction with alpha-1 adrenoceptors. By blocking these receptors, the compound can reduce vascular resistance and lower blood pressure. This action is particularly beneficial in the treatment of hypertension and related cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride apart is its specific structural configuration that allows for effective receptor binding and its potential for modification to enhance its therapeutic properties. Its unique combination of amino and methoxy groups on the quinazoline ring contributes to its distinct pharmacological profile.

Properties

IUPAC Name

4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRJLUGFNPKNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158931
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134749-43-2
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134749432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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